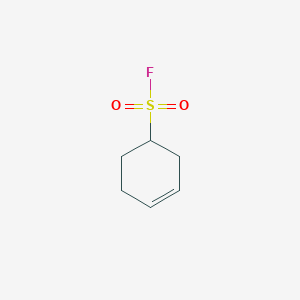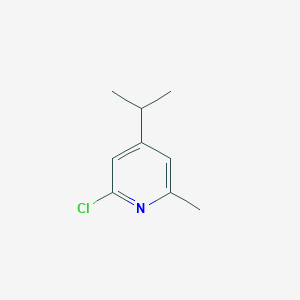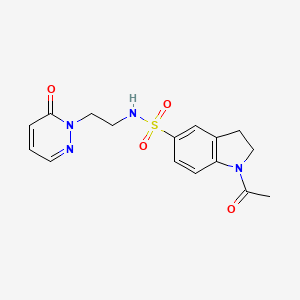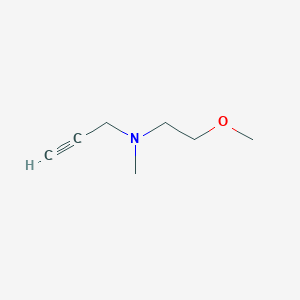
Cyclohex-3-ene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohex-3-ene-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H9FO2S. It belongs to the class of sulfonyl fluorides, which are known for their stability and reactivity balance. This compound is used in various fields, including organic synthesis, chemical biology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohex-3-ene-1-sulfonyl fluoride can be synthesized through several methods. One common approach involves the direct fluorosulfonylation of cyclohex-3-ene using fluorosulfonyl radicals. This method is efficient and provides high yields under mild reaction conditions . Another method involves the conversion of sulfonates or sulfonic acids to sulfonyl fluorides using readily available reagents in a one-pot synthesis .
Industrial Production Methods
In industrial settings, this compound is typically produced through the fluoride-chloride exchange from the corresponding sulfonyl chlorides. This method is favored due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Cyclohex-3-ene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include potassium fluoride, sulfuryl fluoride gas, and other fluorinating agents. These reactions are typically carried out under mild conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various sulfonyl derivatives .
Scientific Research Applications
Cyclohex-3-ene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Chemical Biology: It serves as a covalent probe for targeting specific amino acids or proteins in biological systems.
Drug Discovery: It is used in the development of novel pharmaceuticals due to its unique reactivity and stability.
Materials Science: It is employed in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of cyclohex-3-ene-1-sulfonyl fluoride involves its ability to act as an electrophilic warhead. It can form covalent bonds with nucleophilic sites in target molecules, such as amino acids or proteins. This interaction can lead to the inactivation of enzymes or the modification of biological pathways .
Comparison with Similar Compounds
Cyclohex-3-ene-1-sulfonyl fluoride is unique compared to other sulfonyl fluorides due to its specific structure and reactivity. Similar compounds include:
Cyclohexane-1-sulfonyl fluoride: Lacks the double bond present in this compound, resulting in different reactivity.
Benzene-1-sulfonyl fluoride: Contains an aromatic ring, leading to distinct chemical properties and applications.
This compound stands out due to its balance of stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
cyclohex-3-ene-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO2S/c7-10(8,9)6-4-2-1-3-5-6/h1-2,6H,3-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDPOUVIDIJKFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)S(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![METHYL 1-AZASPIRO[3.3]HEPTANE-6-CARBOXYLATE HYDROCHLORIDE](/img/structure/B2354340.png)
![3-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B2354341.png)
![5-[(Benzenesulfonyl)methyl]-2-chloro-1,3-thiazole](/img/structure/B2354343.png)
![2-(4-methoxyphenyl)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2354344.png)
![1-phenyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)cyclopropanecarboxamide](/img/structure/B2354345.png)
![(E)-N-[(1-methylpyrazol-4-yl)methyl]-2-phenyl-N-propylethenesulfonamide](/img/structure/B2354349.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2354353.png)
![4-Chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine](/img/structure/B2354354.png)

![2-(2-Chlorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2354358.png)


